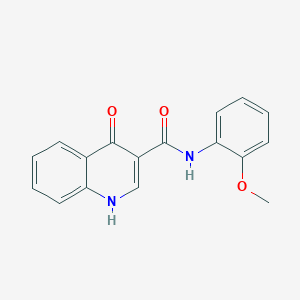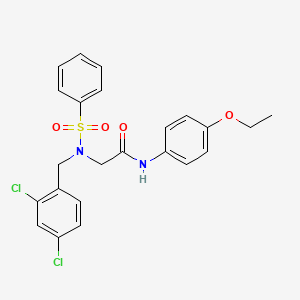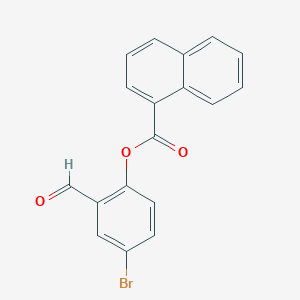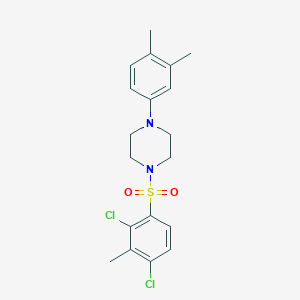
1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide
Overview
Description
1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the quinoline core
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using high-yielding catalysts and efficient reaction conditions. For example, the use of microwave-assisted synthesis and flow chemistry techniques can significantly reduce reaction times and improve overall yields.
Chemical Reactions Analysis
Types of Reactions
1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-dihydro-4-oxo-3-Quinolinecarboxamide: Lacks the methoxyphenyl group, which can affect its biological activity and chemical properties.
N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide: Lacks the dihydro component, which can influence its reactivity and stability.
Uniqueness
1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide is unique due to the presence of both the methoxyphenyl group and the dihydro component, which confer distinct chemical and biological properties. These structural features can enhance its interactions with biological targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-15-9-5-4-8-14(15)19-17(21)12-10-18-13-7-3-2-6-11(13)16(12)20/h2-10H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQYWCSZAIXOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methyl-3-nitrophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3643646.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3643653.png)
![N-[4-(benzylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B3643660.png)
![3-chloro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3643663.png)
![N-{2-methoxy-4-[(trichloroacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3643665.png)

![4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B3643680.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3643684.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3643691.png)

![4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE](/img/structure/B3643723.png)


![4-[(2-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B3643759.png)
